Stibine

描述

Historical Trajectories in Stibine Chemistry Research

The independent discovery of this compound occurred in 1837 by Lewis Thomson and Pfaff. qsstudy.comwikipedia.orgchemeurope.com Early attempts to fully characterize the properties of this gas were hindered by the lack of suitable synthetic methods. wikipedia.orgchemeurope.com Francis Jones conducted various synthesis tests in 1876, but it was not until 1901 that Alfred Stock comprehensively determined most of this compound's fundamental properties. qsstudy.comwikipedia.orgchemeurope.com Historically, this compound's similarity to arsine (AsH₃) meant it was also detectable by the Marsh test, a sensitive procedure developed around 1836 by James Marsh, which involves treating a sample with arsenic-free zinc and dilute sulfuric acid. The formation of a black mirror deposit in the cool part of the equipment in this test indicates the presence of antimony. qsstudy.comwikipedia.orgchemeurope.com

Contemporary Significance of this compound in Chemical Science

In contemporary chemical science, this compound holds importance primarily in the semiconductor industry. It is utilized for doping silicon with minute quantities of antimony through the process of chemical vapor deposition (CVD), contributing to the manufacture of electronic components and epitaxial layers. qsstudy.comontosight.aichemeurope.com Beyond its industrial applications, this compound and its derivatives are increasingly significant in coordination chemistry. Recent research highlights the role of neutral this compound ligands in forming complexes with d-block and p-block elements, including halostibines, tertiary monostibines, tertiary bismuthines, and distibines. researchgate.netsoton.ac.uk These metal-stibine complexes are being explored for their emerging applications in catalysis, as reagents for the deposition of electronic materials, and as anion sensors. researchgate.netsoton.ac.uk

Emerging Paradigms and Research Opportunities in this compound Chemistry

The chemistry of stibines is experiencing a renewed interest, driven by their potential in material science and catalysis. researchgate.netmdpi.com Unlike their lighter pnictogen counterparts, phosphines and arsines, stibines exhibit atypical traits, such as the ability to undergo redox reactions without dissociating from the coordinated metal. mdpi.com A significant emerging paradigm is the investigation of stibines as Lewis acids, a property observed even when they are coordinated to a transition metal. mdpi.comnih.gov This Lewis acidity can be enhanced by introducing electron-withdrawing substituents or through oxidation to Sb(V) compounds (stiboranes). nih.gov

Further research opportunities include:

Novel Ligand Design: Development of new ligand syntheses and coordination complexes involving antimony, including µ²- and µ³-bridging stibines, hypervalency, and the oxidation of metal-coordinated stibines to stiboranyl or stiborane (B1235608) complexes. researchgate.netsoton.ac.uk

Stabilization of Reactive Species: Advances in the stabilization of monomeric stibinidene chalcogenides (RSbCh) and this compound chalcogenides (R₃SbCh), which feature polarized antimony–chalcogenide bonds. rsc.orgescholarship.org This area explores strategies for isolating highly reactive molecular motifs that can provide new insights into chemical bonding and reactivity. rsc.orgescholarship.org

Isotopic Stabilization and Synthesis: Research into alternative, safer synthetic approaches for this compound, such as non-aqueous routes for antimony trihydride (SbH₃) and antimony trideuteride (SbD₃). Studies have shown that deuterated this compound exhibits significantly greater thermal stability than its hydride analogue due to isotopic stabilization, allowing for storage at room temperature for extended periods with minimal decomposition. researchgate.net

These areas underscore the dynamic and expanding landscape of this compound chemistry, pushing the boundaries of fundamental understanding and practical applications.

Data Tables

Table 1: Key Physical Properties of this compound (SbH₃)

| Property | Value | Source |

| Chemical Formula | SbH₃ | qsstudy.comontosight.ai |

| Molar Mass | 124.784 g/mol | qsstudy.comsolubilityofthings.com |

| Appearance | Colorless gas | qsstudy.comontosight.aisolubilityofthings.com |

| Odor | Unpleasant, like hydrogen sulfide (B99878) | qsstudy.comontosight.aisolubilityofthings.comkansashealthsystem.com |

| Density (gas) | 5.48 g/L | qsstudy.com |

| Melting Point | -88 °C (185 K) | qsstudy.comsolubilityofthings.com |

| Boiling Point | -17 °C (256 K) | qsstudy.comsolubilityofthings.com |

| Solubility in Water | Slightly soluble | qsstudy.comontosight.aitaylorandfrancis.com |

| Solubility in Ethanol | Soluble | qsstudy.com |

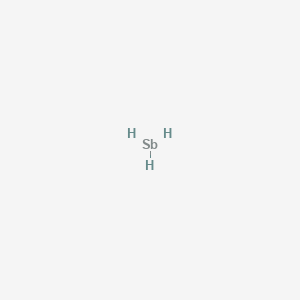

| H–Sb–H Bond Angle | 91.7° | ontosight.ai |

| Sb–H Bond Length | 170.7 pm (1.707 Å) | qsstudy.com |

| Standard Molar Enthalpy of Formation (gaseous) | 145.1 kJ/mol |

属性

IUPAC Name |

antimony | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Sb | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WATWJIUSRGPENY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Sb] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Sb | |

| Record name | ANTIMONY POWDER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2500 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5023879, DTXSID10872432 | |

| Record name | Antimony | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5023879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Antimony, ion (Sb(3-)) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10872432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

121.760 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Antimony powder appears as a silvery or gray solid in the form of dust. Denser than water and insoluble in water. Toxic by inhalation and by ingestion. May burn and emit toxic fumes if heated or exposed to flames. Used to make electric storage batteries and semiconductors., Dry Powder; Other Solid, Silver-white, lustrous, hard, brittle solid; scale-like crystals; or a dark-gray, lustrous powder; [NIOSH], SILVER-WHITE LUSTROUS HARD BRITTLE LUMPS OR DARK GREY POWDER., Silver-white, lustrous, hard, brittle solid with scale-like crystals, or a dark-gray, lustrous powder., Silver-white, lustrous, hard, brittle solid; scale-like crystals; or a dark-gray, lustrous powder. | |

| Record name | ANTIMONY POWDER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2500 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Antimony | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Antimony | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/58 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ANTIMONY | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0775 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ANTIMONY & COMPOUNDS (as Sb) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/526 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Antimony | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0036.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

3182 °F at 760 mmHg (NTP, 1992), 1587 °C, 1635 °C, 2975 °F | |

| Record name | ANTIMONY POWDER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2500 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Antimony, elemental | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/508 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ANTIMONY | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0775 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ANTIMONY & COMPOUNDS (as Sb) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/526 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Antimony | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0036.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

Insoluble (NIOSH, 2023), Insoluble in water, Insoluble in dilute acid, Soluble in hot concentrated H2SO4, Solubility in water: none, Insoluble | |

| Record name | ANTIMONY POWDER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2500 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Antimony, elemental | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/508 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ANTIMONY | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0775 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Antimony | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0036.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

6.684 at 77 °F (NTP, 1992) - Denser than water; will sink, 6.68 g/cu cm at 20 °C, 6.7 g/cm³, 6.69 | |

| Record name | ANTIMONY POWDER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2500 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Antimony, elemental | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/508 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ANTIMONY | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0775 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ANTIMONY & COMPOUNDS (as Sb) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/526 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Antimony | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0036.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Pressure |

1 mmHg at 1627 °F (NTP, 1992), 1 mm Hg at 886 °C, 0 mmHg (approx) | |

| Record name | ANTIMONY POWDER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2500 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Antimony, elemental | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/508 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ANTIMONY & COMPOUNDS (as Sb) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/526 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Antimony | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0036.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Impurities |

The metal produced by a simple pyrometallurgical reduction is normally not pure enough for a commercial product and must be refined. Impurities present are usually lead, arsenic, sulfur, iron, and copper. | |

| Record name | Antimony, elemental | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/508 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Silver metal; hexagonal (gray antimony); black amorphous solid (black antimony), Silver-white, lustrous, hard, brittle metal; scale-like crystalline structure or dark gray, lustrous powder, Hexagonal (rhombohedral) crystals, Silvery or gray, lustrous metalloid, For more Color/Form (Complete) data for Antimony, elemental (6 total), please visit the HSDB record page. | |

CAS No. |

7440-36-0, 7803-52-3, 21879-61-8 | |

| Record name | ANTIMONY POWDER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2500 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Antimony | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7440-36-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Stibine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007803523 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Antimony, ion (Sb(3-)) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021879618 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Antimony | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13110 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Antimony | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Antimony | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5023879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Antimony, ion (Sb(3-)) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10872432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Antimony | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.314 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Antimony Powder | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ANTIMONY | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9IT35J3UV3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Antimony, elemental | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/508 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ANTIMONY | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0775 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ANTIMONY & COMPOUNDS (as Sb) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/526 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Antimony | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/CC3D6AA8.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

1167.3 °F (NTP, 1992), 630 °C, 630.028 °C (gray antimony); trans gray 0 (black antimony), 630 °C, 1166 °F | |

| Record name | ANTIMONY POWDER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2500 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Antimony | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/58 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Antimony, elemental | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/508 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ANTIMONY | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0775 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ANTIMONY & COMPOUNDS (as Sb) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/526 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Antimony | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0036.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Advanced Synthetic Methodologies for Stibine and Its Derivatives

Precision Synthesis of Stibine (SbH₃)

This compound is generally prepared by the reaction of antimony (Sb³⁺) sources with hydride (H⁻) equivalents or by reacting Sb³⁻ sources with protonic reagents. wikidoc.orgwikipedia.orgchemeurope.com

One of the most common and effective methods for synthesizing this compound involves the reduction of antimony compounds using metal hydrides. Lithium aluminum hydride (LiAlH₄) and sodium borohydride (B1222165) (NaBH₄) are frequently employed as hydride sources. qsstudy.comwikipedia.orgchemeurope.comgoogle.comlibretexts.org

Key Reactions and Findings:

Lithium Aluminum Hydride (LiAlH₄): this compound can be synthesized in high yield by reacting antimony(III) chloride (SbCl₃) with LiAlH₄ in a high-boiling, coordinating solvent such as tetraethylene glycol dimethyl ether (tetraglyme) at -30°C. This method allows for efficient separation of this compound from the reaction mixture, which can be trapped at -130°C. google.com

Equation: 2 Sb₂O₃ + 3 LiAlH₄ → 4 SbH₃ + 1.5 Li₂O + 1.5 Al₂O₃ qsstudy.comwikipedia.orgchemeurope.com

Alternatively, SbCl₃ can react with LiAlH₄ to produce SbH₃, although yields might be slightly lower compared to using LiBH₄. rsc.orgresearchgate.net

Sodium Borohydride (NaBH₄): NaBH₄ is another effective reductant for this compound synthesis. An aqueous reaction route involves preparing a solution of KOH, SbCl₃, and NaBH₄, which is then added dropwise to a cooled sulfuric acid solution. qsstudy.comgoogle.com

Equation: 4 SbCl₃ + 3 NaBH₄ → 4 SbH₃ + 3 NaCl + 3 BCl₃ qsstudy.comwikipedia.orgchemeurope.com

NaBH₄ is also utilized in continuous flow systems for this compound generation, typically in hydrochloric acid media. nih.govuchile.cl

Stability Considerations:

This compound (SbH₃) is inherently unstable at ambient temperatures, slowly decomposing into antimony and hydrogen, with rapid decomposition occurring at 200°C. qsstudy.comwikidoc.orgwikipedia.orgchemeurope.com This decomposition is autocatalytic and can be explosive. qsstudy.comchemeurope.com To address this instability, isotopic substitution with deuterium (B1214612) to form this compound trideuteride (SbD₃) has been explored. SbD₃ exhibits enhanced thermal stability at room temperature compared to SbH₃, making it a more viable precursor for applications like chemical vapor deposition (CVD) where carbon-free decomposition at lower temperatures (below 200°C) is desired. google.comresearchgate.netinist.frtrea.com

Comparative Data on this compound Stability:

| Compound | Thermal Stability at Room Temperature | Decomposition Temperature | Primary Use |

| SbH₃ | Unstable, slow decomposition | Rapid at 200°C | Limited |

| SbD₃ | Enhanced stability | Below 200°C (CVD) | Precursor |

Electrochemical methods offer alternative routes for this compound production, particularly for analytical applications and potentially for large-scale manufacturing.

Key Reactions and Findings:

Electrolysis of Antimony Solutions: this compound can be generated at the cathode during the electrolysis of acidic antimony solutions. For instance, using antimony electrodes in hydrochloric acid (HCl) can produce SbH₃.

Cathode Materials and Electrolytes: Research has investigated various cathode materials, including gold and silver mercury amalgamated cathodes, which have shown improved performance in terms of interference tolerance, erosion resistance, and working time compared to other materials. nih.govutmachala.edu.ec Optimal catholytes for electrolytic generation of this compound from Sb(III) and Sb(V) using a gold/mercury electrode include aqueous solutions of 0.5 mol L⁻¹ H₂SO₄ and 0.5 mol L⁻¹ HCl, respectively. nih.govutmachala.edu.ec

Continuous Production: Electrochemical reactor systems are being developed for the continuous or semi-continuous generation of hydride gases like this compound, aiming for large production rates and high energy efficiency, particularly for semiconductor manufacturing. google.commetu.edu.tr The process involves the reduction of an electrically conductive precursor material (e.g., antimony metal particles) in a packed bed cathode. google.com

Gas-phase synthesis of this compound is often integrated with analytical techniques or chemical vapor deposition (CVD) processes, where the compound is generated in situ or immediately prior to use due to its instability.

Key Reactions and Findings:

Online Hydride Generation: Antimony(III) can be directly transformed into gaseous this compound (SbH₃) by an online reaction with sodium tetrahydroborate (NaBH₄) in an acidic medium (HCl). The generated gas phase is then separated from the liquid phase using a gas-liquid separator and swept into a quartz gas cell for detection. nih.govuchile.cl This method is crucial for analytical determination of antimony. nih.govbioline.org.brscielo.br

CVD Precursors: this compound and deuterated this compound (SbD₃) are considered ideal CVD sources for depositing high-purity antimony films at relatively low temperatures due to their gaseous state, compositional simplicity, and absence of Sb-C bonds. google.comresearchgate.netinist.fr Deuterium substitution in trimethylsilylmethyl antimony dihydride also leads to a stabilized liquid antimony precursor for CVD applications. researchgate.net

Electrochemical Synthesis Pathways

Targeted Synthesis of Substituted Stibines (Organostibines)

Organostibines, characterized by carbon-antimony (Sb-C) chemical bonds, are synthesized through various methods, primarily involving the formation of these bonds. wikipedia.org

The most widely documented approach for forming Sb-C bonds involves the reaction of antimony halides, particularly antimony trichloride (B1173362) (SbCl₃), with organometallic reagents such as Grignard reagents and organolithium reagents. wikipedia.orgorgsyn.orgdntb.gov.uasoton.ac.uknih.gov

Key Reactions and Findings:

Grignard Reagents: Antimony trichloride (SbCl₃) reacts with Grignard reagents (RMgX) to yield triorganostibines (R₃Sb). For example, trimethylthis compound (Sb(CH₃)₃) is synthesized by treating antimony trichloride with a methyl Grignard reagent. wikipedia.orgwikipedia.org Bis(trimethylsilyl)magnesium can be used to achieve complete substitution, avoiding mixed halide-silyl intermediates.

General Equation: SbCl₃ + 3 RMgX → R₃Sb + 3 MgXCl wikipedia.org

This method has also been used for the synthesis of tertiary phosphine-stibines by reacting phosphine-chlorostibines with Grignard reagents. dntb.gov.uanih.gov

Organolithium Reagents: Organolithium reagents (RLi) are also effective in forming Sb-C bonds. The reaction of SbCl₃ with organolithium reagents similarly produces triorganostibines (R₃Sb). wikipedia.orgorgsyn.orgsoton.ac.uk For instance, tris(trimethylsilyl)this compound can be synthesized by reacting antimony trichloride with trimethylsilyl (B98337) lithium.

General Equation: SbCl₃ + 3 RLi → R₃Sb + 3 LiCl wikipedia.org

Optimal conditions for organolithium-mediated synthesis often involve solvents like hexane (B92381) or toluene (B28343) and temperatures around -40°C, yielding high purity products (e.g., 80–90% yield for tris(trimethylsilyl)this compound).

Examples of Organostibines and their Synthesis:

| Organothis compound | Precursor | Reagent | Conditions |

| Trimethylthis compound (Sb(CH₃)₃) | SbCl₃ | Methyl Grignard reagent | - |

| Triphenylthis compound (Sb(C₆H₅)₃) | SbCl₃ | Phenylmagnesium bromide or Phenyllithium | - |

| Tris(trimethylsilyl)this compound ((Me₃Si)₃Sb) | SbCl₃ | Bis(trimethylsilyl)magnesium or Trimethylsilyl lithium | Diethyl ether/THF, -78°C to RT; Hexane/Toluene, -40°C |

| Diethylthis compound ((C₂H₅)₂Sb) | SbCl₃ | Magnesium ethyl bromide, then LiAlH₄ reduction | - |

| Primary and Secondary Trimethylsilylmethylstibines ((Me₃SiCH₂)SbH₂ and (Me₃SiCH₂)₂SbH) | (Me₃SiCH₂)SbBr₂ or (Me₃SiCH₂)₂SbBr/I | LiAlH₄ (LAH) | Tetraglyme (for primary); Diethyl ether (for secondary) |

Hydrostibination involves the addition of an Sb-H bond across an unsaturated organic molecule, leading to the formation of new Sb-C bonds. While less extensively detailed in the provided search results compared to alkylation/arylation, it represents a targeted approach in organoantimony chemistry.

Key Concepts:

Hydrostibination reactions are analogous to hydrophosphination and hydroarsination, involving the addition of this compound (SbH₃) or primary/secondary stibines (R SbH₂ or R₂SbH) to unsaturated bonds like alkenes or alkynes.

The synthesis of primary and secondary trimethylsilylmethylstibines, (Me₃SiCH₂)SbH₂ and (Me₃SiCH₂)₂SbH, via the reduction of corresponding dihalo- and monohaloantimony compounds with LiAlH₄, provides examples of hydridic antimony compounds that could potentially participate in hydrostibination reactions. researchgate.netacs.org These compounds are highly air-sensitive. researchgate.netacs.org

Ligand Exchange and Transmetalation Routes

Ligand exchange and transmetalation reactions represent fundamental strategies for constructing antimony-carbon bonds and synthesizing various this compound derivatives. These methods involve the transfer of ligands or organic groups between metal centers, offering versatile pathways to complex organoantimony architectures.

A direct approach to synthesizing this compound derivatives involves the reaction of β-allenyl silanes with antimony halides. For instance, the transmetalation of 1-trimethylsilylbuta-2,3-diene with antimony trichloride (SbCl₃) or antimony pentachloride (SbCl₅) yields buta-1,3-dien-2-yl halothis compound derivatives. This process exemplifies a ligand exchange where the silyl (B83357) group is replaced by an antimony-containing moiety rsc.orgresearchgate.net.

Another significant application of transmetalation is observed in nickel-catalyzed cross-coupling reactions of halostibines with aryl- or alkyl-boronic acids. This methodology facilitates the formation of antimony-carbon bonds, demonstrating a general strategy for synthesizing arylated and alkylated stibines. The catalytic cycle often involves an oxidative addition of the halothis compound to a nickel(0) complex, followed by transmetalation with the boronic acid, and subsequent reductive elimination to yield the desired this compound derivative researchgate.net.

Direct alkylation of antimony halides, a form of ligand exchange, is a widely documented method for preparing organoantimony compounds. A foundational example is the synthesis of tris(trimethylsilyl)this compound ((Me₃Si)₃Sb) through the reaction of antimony trichloride (SbCl₃) with bis(trimethylsilyl)magnesium ((Me₃Si)₂Mg) in an inert atmosphere, typically in diethyl ether or tetrahydrofuran (B95107) (THF) at low temperatures. This method leverages the nucleophilicity of Grignard reagents to achieve complete substitution of chloride ligands on antimony . Similarly, nucleophilic displacement reactions of tribromostibane (SbBr₃) with Grignard or organolithium reagents provide an efficient route to Sb-chiral organoantimony(III) compounds, where ethynyl (B1212043) groups can serve as moderate leaving groups, allowing for stepwise substitution thieme-connect.com.

Furthermore, antimony can be introduced into complexes through reactions involving Sb-Cl, Sb-H, or Sb-Sb bond cleavage, utilizing reagents such as SbPh₂Cl, SbPh₂H, or Sb₂Ph₄ researchgate.net. Nucleophilic substitution on quaternary ferrocenyl this compound ammonium (B1175870) salts also serves as a route to various ferrocenyl this compound derivatives researchgate.net.

Stereoselective Synthesis of Chiral this compound Architectures

The development of stereoselective synthetic routes for chiral this compound architectures is crucial for their application in asymmetric catalysis and other fields requiring specific enantiomers. While the synthesis of optically active phosphine (B1218219) and arsine ligands has been extensively studied, similar advancements for antimony compounds have been more limited, primarily due to the challenges in preparing and resolving Sb-chiral organoantimony compounds thieme-connect.com.

Despite these challenges, significant progress has been made. Novel, enantiomerically pure organoantimony compounds possessing a C-chiral amine moiety have been synthesized. A notable example is (S)-(α-methyl-2-di-p-tolylstibanobenzyl)dimethylamine [AMSb] and its (η⁶-arene)chromium complex [AMSb–Cr(CO)₃]. These compounds are prepared from common (S)-(α-methylbenzyl)dimethylamine via ortho-lithiated intermediates. Such chiral this compound ligands have been evaluated for their catalytic activity and enantioselectivity in asymmetric reactions, demonstrating effectiveness in rhodium-catalyzed asymmetric hydrosilylation of ketones jst.go.jpscispace.comnih.gov.

An efficient synthetic route to Sb-chiral organoantimony(III) compounds involves the stepwise nucleophilic displacement of tribromostibane. This method utilizes a bisethynylstibane intermediate, where the ethynyl groups act as leaving groups, allowing for sequential reactions with different Grignard or organolithium reagents. This controlled stepwise approach enables the preparation of a wide range of Sb-chiral organoantimony(III) compounds thieme-connect.com. The synthesis and resolution of Sb-chiral stibindoles have also been reported, contributing to the expanding repertoire of chiral antimony compounds scilit.com.

Sustainable and Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of chemical compounds, including this compound and its derivatives, to minimize environmental impact and enhance sustainability. These approaches focus on reducing waste, using less hazardous chemicals, and improving energy efficiency.

Electrochemical synthesis stands out as a promising green chemistry approach for producing organoantimony compounds. This technique offers several advantages, including the potential for quantitative yields, the use of low-cost starting materials (such as direct metal instead of costly compounds), and the absence of significant pollution problems. Electrochemical reactions can often be conducted at ambient temperatures, and their rates can be controlled by adjusting the potential, providing a more environmentally benign and efficient synthetic route compared to traditional chemical reactions oaji.net. For instance, electrochemical reactions involving bromoethane, 1-bromopropane, 1-chlorobutane, and chlorobenzene (B131634) at a sacrificial antimony anode, using tetrabutylammonium (B224687) chloride as a supporting electrolyte in acetonitrile, have successfully yielded organoantimony compounds with high current efficiencies oaji.net.

The application of ionic liquids as catalysts also represents a step towards greener synthesis of organoantimony complexes. Ionic liquids can act as inexpensive and recyclable catalysts, contributing to the sustainability and eco-friendliness of the synthetic methodology researchgate.net. While general green chemistry principles emphasize renewable feedstocks, catalytic processes, green solvents, and atom economy purkh.comjocpr.comijsrst.comdntb.gov.ua, specific detailed examples of their direct application to this compound synthesis beyond electrochemical methods and ionic liquids are areas of ongoing research. The broader goal is to design synthetic pathways that align with the core tenets of green chemistry, such as waste minimization, atom economy, and reduced toxicity jocpr.com.

Elucidation of Stibine Reaction Mechanisms and Kinetics

Coordination Chemistry of Stibine and this compound Ligands

Hypervalency and Stiborane (B1235608) Formation Mechanisms

Stibines are notable for their ability to engage in hypervalent interactions, a characteristic less prevalent in phosphines and arsines soton.ac.uk. These interactions involve the antimony atom acting as both a σ-donor to a metal center and a σ-acceptor to other neutral or anionic groups soton.ac.uk. Such hypervalent behavior is also observed in antimony multidentate ligands featuring pendant arm donor groups soton.ac.uk.

The Lewis acidity of stibines can be significantly enhanced through the introduction of electron-withdrawing substituents or by their oxidation to antimony(V) compounds, known as stiboranes nih.gov. Stiboranes are defined as Sb(V) species nih.gov. A prime example is the conversion of 1-(diphenylphosphino)-1′-(diphenylstibino)ferrocene (phosphinothis compound 1) and its P-chalcogenide derivatives into stiboranes through oxidation with o-chloranil nih.govacs.orgacs.org. This oxidation process initiates specific donor-acceptor interactions, such as P→Sb and P=O→Sb, within the newly formed stiboranes nih.govacs.org.

While most this compound oxides are typically dimeric or oligomeric due to the strong self-association of the highly polarized stiboryl (Sb=O/Sb+-O-) group, kinetically stabilized monomeric this compound oxides, such as Dipp3SbO (Dipp = 2,6-diisopropylphenyl), have been successfully isolated acs.org. Furthermore, intramolecular coordinations involving N, O, or S atoms with antimony are frequently observed in hypervalent organoantimony compounds, with numerous hypervalent stibines showcasing these interactions researchgate.netresearchgate.net. For instance, tris(2-(2-pyridyl)phenyl)this compound ([(ppy)3Sb]) adopts a pseudo-hexacoordinated, distorted octahedral geometry where the pyridine (B92270) moieties weakly coordinate to the central antimony atom researchgate.net. Hypervalent Sb-N interactions have also been documented in ferrocenyl stibines possessing -CH2NR2 pendant arms researchgate.netresearchgate.netznaturforsch.com.

Catalytic Transformations Mediated by this compound Complexes

This compound complexes are gaining recognition for their emerging applications in various catalytic processes soton.ac.ukresearchgate.net. Despite their generally weaker coordination ability compared to their phosphine (B1218219) analogues, the this compound moiety offers a unique avenue to fine-tune the properties of ligated metal centers. This can be achieved by manipulating the oxidation state of antimony or by modifying the substituents attached to the antimony atom nih.govacs.orgacs.org. An intriguing aspect of this compound chemistry in catalysis is their capacity to undergo redox reactions without dissociating from the coordinated metal center researchgate.net.

Hydroformylation and Amidocarbonylation Catalysis

Stibines have demonstrated their utility as ligands in modified cobalt catalyst systems for amidocarbonylation reactions. These systems have shown enhanced catalytic activity and yields that are comparable to those achieved with conventional cobalt-phosphine systems rsc.orgresearchgate.netscribd.com. Specifically, triarylstibines, including triphenylthis compound (TPS), o- and p-tritolylthis compound (o-TTS, p-TTS), 2,4,6-trimesitylthis compound (TMS), and p-trifluorophenylthis compound (p-TFPS), have been successfully employed with Co2(CO)8 for the amidocarbonylation of cyclohexene (B86901) and 1-pentene (B89616) under mild syngas pressures (25 bar) researchgate.netscribd.comacs.org.

In homogeneous hydroformylation of α-olefins, this compound-modified Wilkinson's catalyst (RhCl(PPh3)3) and Co2(CO)8 catalysts have been found to increase both the aldehyde yield and the n:iso ratio rsc.orgresearchgate.net. For example, in the hydroformylation of 1-pentene, a system comprising RhCl(PPh3)3 and trimesityl this compound achieved an impressive 98.6% aldehyde yield with an n:iso ratio of 2.4. Similarly, a Co2(CO)8 and trimesityl this compound system yielded 85.0% aldehydes with an n:iso ratio of 3.4 researchgate.net. These findings highlight the ability of this compound ligands to promote the formation of stable 5-coordinated intermediates in substitution reactions, contributing to their catalytic efficacy rsc.org.

Table 1: Hydroformylation Performance with this compound-Modified Catalysts

| Catalyst System | Substrate | Aldehyde Yield (%) | n:iso Ratio | Syngas Pressure (bar) |

| RhCl(PPh3)3 + Trimesityl this compound | 1-pentene | 98.6 | 2.4 | Not specified |

| Co2(CO)8 + Trimesityl this compound | 1-pentene | 85.0 | 3.4 | Not specified |

Dehydrocoupling Reactions

This compound pro-ligands are susceptible to catalytic dehydrocoupling when mediated by rare-earth precursor complexes, particularly under conditions of longer reaction times and elevated temperatures researchgate.netsemanticscholar.org. Dy–Sb single-molecule magnets (SMMs) have been identified as effective catalysts for these dehydrocoupling reactions. These reactions typically proceed above 313 K, leveraging the moderate Lewis acidity inherent to antimony .

Nuclear Magnetic Resonance (NMR) spectroscopic investigations of yttrium-catalyzed dehydrocoupling reactions have revealed the formation of complexes containing the stibinide ligand [Mes(H)Sb] (e.g., 1-Y and 2-Y) as key catalytic intermediates researchgate.netsemanticscholar.org. Furthermore, an unexpected reactivity has been observed: the dehydrocoupling of this compound pro-ligands can lead to the formation of 1,2-distibane (Sb2H2Mes2) and tetrastibetane (Sb4Mes4), accompanied by the liberation of hydrogen gas semanticscholar.org.

Mechanisms of Organic Superbase Catalyzed Sb-C Protonolysis

Organic superbases have emerged as powerful tools for catalyzing the selective formation of antimony-carbon bonds under metal- and salt-free conditions researchgate.netresearchgate.netosti.govtdl.orgdntb.gov.ua. This innovative approach utilizes electron-deficient stibines, such as tris(pentafluorophenyl)this compound (B13421270) (Sb(C6F5)3), in reactions with weakly acidic aromatic and heteroaromatic hydrocarbons. This results in the formation of novel aromatic and heteroaromatic stibines, with pentafluorobenzene (B134492) (C6HF5) being liberated as a leaving group researchgate.netresearchgate.netosti.govtdl.orgdntb.gov.ua.

Even less electron-deficient stibines, such as diphenyl(pentafluorophenyl)this compound (Ph2SbC6F5) and phenylbis(pentafluorophenyl)this compound (PhSb(C6F5)2), readily undergo base-catalyzed exchange reactions with terminal alkynes. This reactivity leads to the generation of various alkynyl-substituted stibines, including PhSb(C≡CPh)2 and Ph2SbC≡CR (where R can be C6H5, C6H4-NO2, COOEt, CH2Cl, CH2NEt2, CH2OSiMe3, or Sb(C6H5)2) researchgate.netresearchgate.netosti.gov.

Kinetic studies on the reaction between Ph2SbC6F5 and phenyl acetylene (B1199291) have established a first-order dependence on the concentrations of the base catalyst, the alkyne, and the this compound researchgate.netresearchgate.netosti.gov. Density Functional Theory (DFT) calculations provide support for a concerted σ-bond metathesis transition state as the operative mechanism. In this proposed pathway, the organic superbase activates the Sb-C6F5 bond through secondary bond interactions, facilitating the protonolysis reaction researchgate.netresearchgate.netosti.govtdl.orgdntb.gov.ua.

Gas-Phase Reactivity of this compound and Its Radicals

This compound (SbH3) is an inherently unstable compound that undergoes slow decomposition at room temperature. However, its decomposition accelerates significantly at 200 °C, yielding hydrogen gas and metallic antimony researchgate.netwikipedia.orgservice.gov.ukkansashealthsystem.comchemeurope.com. This decomposition process is autocatalytic and can, under certain conditions, become explosive wikipedia.orgchemeurope.com. This compound is also highly susceptible to oxidation by oxygen or even ambient air, forming antimony trioxide (Sb2O3) and water wikipedia.orgservice.gov.ukchemeurope.com. When decomposition occurs in the presence of sufficient oxygen, fine particles (less than 5 µm in diameter) of antimony trioxide, along with some higher oxides, are produced researchgate.net.

In chemical vapor deposition (CVD) processes, this compound is known to degrade into antimony atoms, with the likely involvement of reactive intermediates such as the stibinyl radical (SbH) and the stibino radical (SbH2) idealspectroscopy.comaip.org. The stibino radical (SbH2) is a highly reactive species characterized by the presence of an unpaired electron ontosight.ai. It can be generated through various methods, including the reaction of antimony halides with hydrogen in the presence of a catalyst or the decomposition of antimony hydrides ontosight.ai.

The SbH2 radical actively participates in a range of chemical reactions, including addition reactions to unsaturated compounds and hydrogen abstraction reactions, ultimately leading to the formation of new antimony-containing compounds ontosight.ai. The reactivity of the stibino radical is influenced by its electronic configuration and the inherent ability of antimony to expand its octet ontosight.ai.

Gas-phase pyrolysis studies of tertiary stibines (R3Sb, where R = methyl, vinyl, or isopropyl), conducted using D2 and He as carrier gases, indicate that the primary decomposition pathway involves the homolysis of the Sb-C bond, leading to the formation of alkyl radicals researchgate.net.

The electronic spectrum of the jet-cooled stibino (SbH2) free radical has been successfully observed using laser-induced fluorescence (LIF) detection. These radicals were generated by subjecting this compound vapor to a pulsed electric discharge idealspectroscopy.comaip.orgresearchgate.net. SbH2 exhibits specific LIF bands, such as 210, 000, and 201, with observed fluorescence lifetimes decreasing as the vibrational energy of the upper states increases aip.orgresearchgate.net. Experimental determination of rotational constants has provided insights into the effective molecular structures of both SbH2 and its deuterated analogue, SbD2 aip.orgresearchgate.net. Furthermore, dispersed fluorescence spectroscopy has been utilized to measure the ground state bending vibrational levels for both SbH2 and SbD2 aip.orgresearchgate.net. Evidence suggests that SbH2 undergoes a dissociative process at low vibrational energies within its excited electronic state idealspectroscopy.comaip.orgresearchgate.net.

Table 2: Molecular Properties of this compound (SbH3) and Related Hydrides

| Property | This compound (SbH3) chemeurope.com | Phosphine (PH3) | Arsine (AsH3) | Bismuthine (B104622) (BiH3) |

| Bond Length (Å) | 1.707 (Sb–H) | 1.420 (P–H) | 1.519 (As–H) | 1.820 (Bi–H) |

| Dipole Moment (D) | 0.12 | 0.58 | 0.15 | Not specified |

| Thermal Stability | Decomposes at RT, rapidly at 200°C wikipedia.orgservice.gov.ukkansashealthsystem.comchemeurope.com | Stable up to 450°C | Stable up to 250°C | Decomposes below 0°C |

| Lewis Basicity | Reduced compared to PH3 and AsH3 | Higher | Higher | Not specified |

Advanced Analytical and Spectroscopic Characterization of Stibine Systems

High-Resolution Vibrational Spectroscopy (FTIR, Raman) for Stibine

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, is crucial for understanding the bonding characteristics and molecular geometry of this compound. This compound (SbH₃) exhibits C₃ᵥ symmetry, leading to four fundamental vibrational modes.

Key Vibrational Modes and Frequencies for this compound (SbH₃):

| Mode Name | Description | Frequency (cm⁻¹) | References |

| Symmetric Stretch (ν₁) | Sb-H bond stretching | 1891 | |

| Symmetric Deformation (ν₂) | H-Sb-H bending | 782 | |

| Degenerate Stretch (ν₃) | Sb-H bond stretching | 1894 | |

| Degenerate Deformation (ν₄) | H-Sb-H bending | 831 |

The symmetric and asymmetric stretching vibrations of the Sb-H group in this compound are observed around 1893 cm⁻¹ in the infrared spectrum. researchgate.net Studies have also reported fundamental bands for this compound and deuterated this compound (SbD₃), with corrected band centers providing accurate normal frequencies. For SbH₃, these include ω₁ = 1988.9 cm⁻¹, ω₂ = 795.9 cm⁻¹, ω₃ = 1974.5 cm⁻¹, and ω₄ = 844.7 cm⁻¹. For SbD₃, the corresponding values are ω₁* = 1409.4 cm⁻¹, ω₂* = 568.5 cm⁻¹, ω₃* = 1403.5 cm⁻¹, and ω₄* = 599.5 cm⁻¹. aip.org These frequencies indicate relatively weak antimony-hydrogen bonds compared to lighter pnictogen hydrides. Advanced spectroscopic studies have utilized unitary group approaches to accurately reproduce experimental vibrational energies with root mean square deviations of approximately 1.27 cm⁻¹. researchgate.net The stretching vibrations in this compound are often described by local mode quantum numbers, while bending vibrations are predominantly of normal mode character. researchgate.netacs.orgaip.org

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy of this compound Derivatives

NMR spectroscopy is a powerful tool for elucidating the structure and dynamics of this compound derivatives, especially organostibines. mdpi.comnih.govmdpi.comsoton.ac.ukresearchgate.net

Multi-nuclear NMR, including ¹H, ¹³C, and ¹²¹Sb NMR, provides critical information on the chemical environment and connectivity within this compound compounds.

¹H NMR Spectroscopy: While ¹H NMR spectra of some this compound complexes, such as iron carbonyl complexes with triphenylthis compound (SbPh₃) ligands, may not be highly informative, they can show resonances attributed to phenyl and other organic ligands. mdpi.com For example, [Fe₂(CO)₄(µ-bdt)(SbPh₃)₂] complexes show ¹H NMR resonances for EPh₃ (E = As, Sb) and C₆H₄ ligands in the 7.42–5.61 ppm range. mdpi.com In Pt(IV) this compound complexes like [Me₃Pt(Ph₂Sb(CH₂)₃SbPh₂)]I, ¹H NMR data reveal distinct peaks for methyl groups (e.g., Me trans I at 1.20 ppm with ¹JptH = 72 Hz; Me trans Sb at 1.70 ppm with ¹JptH = 65 Hz) and methylene/phenyl protons. soton.ac.uk

¹³C NMR Spectroscopy: ¹³C{¹H} NMR spectra further support structural assignments. For instance, in Pt(IV) this compound complexes, ¹³C{¹H} NMR shows peaks for methyl carbons (e.g., Me trans I at -3.17 ppm with ¹JptC = 616 Hz; Me trans Sb at 5.31 ppm with ¹JptC = 575 Hz) and other carbon resonances. soton.ac.uk Newly prepared tertiary stibines have also been characterized by ¹³C DEPT-Q NMR. mdpi.com

¹²¹Sb NMR Spectroscopy: Antimony-121 (B78218) (¹²¹Sb) is a quadrupolar nucleus, which can lead to broad signals in NMR, but ¹²¹Sb NMR can still provide valuable chemical shift information, especially for complexes. For instance, in [Mo(CO)₅L] complexes where L is a this compound ligand, the quadrupole coupling constants can be determined, providing insights into metal-ligand bonding interactions. publish.csiro.au Quadrupole coupling constants for this compound complexes have been determined to be 3.75 MHz. publish.csiro.au

Coupling Constants: Coupling constants, such as JSeP in phosphinoferrocene (B6310582) this compound chalcogenides, provide insights into electronic effects and basicity. For example, the ¹JSeP coupling constant for 1Se (735 Hz) was higher than for FcP(Se)Ph₂ (731 Hz), suggesting lower basicity of the phosphine (B1218219) group due to the electron-withdrawing this compound substituent. nih.gov

Solid-state NMR (SSNMR) can provide structural information for this compound compounds in the solid phase, complementing X-ray diffraction data, especially for disordered or amorphous materials. While specific examples of solid-state NMR for this compound compounds are less frequently detailed in the provided search results compared to solution-state NMR or X-ray diffraction, the general utility of SSNMR for structural characterization of organometallic compounds is well-established. For instance, the solid-state structure of Dipp₃SbO (Dipp = 2,6-diisopropylphenyl) was probed by EXAFS and X-ray crystallography, confirming a tetrahedral monomeric structure, suggesting that SSNMR could be employed to further investigate such systems. rsc.org

Multi-Nuclear NMR (e.g., ¹H, ¹³C, ¹²¹Sb) Chemical Shifts and Coupling

Mass Spectrometry (MS) and Hyphenated MS Techniques (e.g., GC-MS)

Mass spectrometry (MS) and hyphenated techniques like Gas Chromatography-Mass Spectrometry (GC-MS) are essential for the identification, quantification, and structural confirmation of this compound and its derivatives. mdpi.commdpi.comsoton.ac.uk

Molecular Ion Peaks and Fragmentation: Mass spectra of this compound derivatives, such as iron carbonyl complexes with this compound ligands, show molecular ion peaks consistent with their proposed compositions, along with peaks corresponding to the sequential loss of carbonyl groups. mdpi.com For instance, complexes like [Fe₂(CO)₄(µ-bdt)(SbPh₃)₂] show molecular ion peaks at m/z 976.42 and 1070.10. mdpi.com

GC-MS for Volatile Stibines: GC-MS is particularly useful for the detection and analysis of volatile this compound species, offering ppm-level detection. This technique employs capillary columns (e.g., DB-5) and electron capture detectors. The molecular identity of detected species can be confirmed by comparing retention times and mass spectra with library data, as demonstrated for monomethyl-, dimethyl-, and trimethylthis compound. researchgate.net Hydride generation mass spectrometry (HG/MS) has been developed for the determination of semimetals like antimony, and mass spectra of this compound have been measured at various electron impact voltages. jst.go.jp At higher electron impact voltages (>30 V for this compound), the relative intensities of molecular and fragment peaks remain constant, with the order of intensities being (M-2)⁺ > M⁺ > (M-3)⁺ > (M-1)⁺. jst.go.jp

High-Resolution Mass Spectrometry (HRMS): HRMS provides precise mass measurements, allowing for the determination of elemental composition. Newly synthesized tertiary stibines have been characterized by HRMS, showing peaks corresponding to (M+H)⁺ with correct isotopic patterns. mdpi.com

Electrospray Ionization Mass Spectrometry (ESI-MS): ESI-MS is also employed for this compound complexes. For example, [Fe₂(CO)₄(µ-bdt)(AsPh₃)₂] shows an ESI-MS peak at m/z 698.20. mdpi.com Electrospray mass spectrometry has also been used to characterize Pt(IV) this compound complexes. soton.ac.uk

X-ray Diffraction (XRD) and Electron Diffraction for Structural Elucidation

X-ray Diffraction (XRD), particularly single-crystal X-ray diffraction, is a primary technique for determining the precise molecular and crystal structures of this compound compounds. Electron diffraction is also used, especially for gas-phase structures. wikipedia.orgmdpi.comsoton.ac.ukresearchgate.netrsc.orguni-vechta.dewikipedia.orgacs.orgresearchgate.netacs.orgcapes.gov.brresearchgate.netnih.gov

The molecular structures of various this compound complexes, including iron carbonyl complexes with triphenylthis compound ligands, have been determined by X-ray diffraction analysis of single crystals. mdpi.com These studies reveal details like the alignment and proximities of arene rings, suggesting intramolecular π-π interactions. mdpi.com

The pyramidal structure of this compound (SbH₃) itself, with H–Sb–H angles of 91.7° and Sb–H distances of 170.7 pm, has been precisely determined through spectroscopic techniques, including rotational spectroscopy, which is consistent with C₃ᵥ symmetry. wikipedia.org

Crystal structures of tris(trimethylsilyl)this compound ((Me₃Si)₃Sb) and its chromium complex, pentacarbonyl(tris(trimethylsilyl)this compound)chromium ((Me₃Si)₃SbCr(CO)₅), have been determined by single-crystal X-ray analysis. uni-vechta.de

Gold(I) complexes with this compound ligands, such as [AuCl(SbMesnPh₃₋n)] and [Au(SbMesnPh₃₋n)₂]ClO₄, have had their molecular structures established by single-crystal X-ray diffraction, revealing linear Sb-Au-Sb fragments or quasi-trigonal planar AuSb₃ cores. acs.org

The solid-state structures of this compound oxides like Dipp₃SbO and Mes₃SbO (Mes = mesityl) have been determined by single-crystal X-ray diffraction, confirming their tetrahedral monomeric structures with short Sb-O bond distances. rsc.orgacs.org

X-ray crystallography has also been used to determine the molecular structures of novel ferrocenylstibines and platinum this compound complexes, confirming the absence of hypervalent interactions in some cases and the presence of specific coordination geometries. soton.ac.ukresearchgate.net